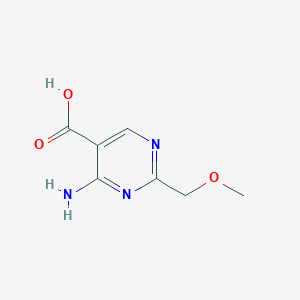

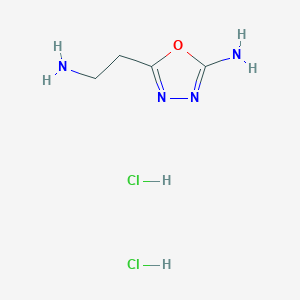

5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Übersicht

Beschreibung

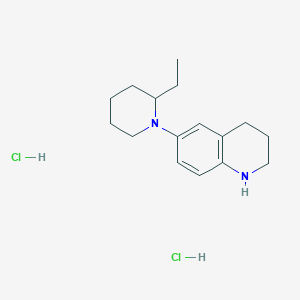

“5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15) . This indicates that the compound has a five-membered aromatic ring structure, which is characteristic of pyrazoles .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Discovery

The pyrazole nucleus, which is part of the compound’s structure, is frequently used as a scaffold in the synthesis of bioactive chemicals. It has been involved in the creation of a variety of drugs due to its significant pharmacological potential. The compound’s derivatives have been explored for their antibacterial, anti-inflammatory, and anticancer properties .

Agrochemistry: Pesticide Development

In agrochemistry, the pyrazole ring is utilized to develop novel pesticides. Its derivatives can exhibit herbicidal and insecticidal activities, providing a basis for the development of new agrochemicals that can enhance crop protection .

Coordination Chemistry: Ligand Synthesis

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or potential use in materials science .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, the pyrazole moiety can be incorporated into catalysts. These catalysts can be used to facilitate a variety of chemical reactions, potentially increasing efficiency and selectivity .

Analytical Chemistry: Chromatography and Spectroscopy

The compound can be used in analytical chemistry for the calibration of instruments such as HPLC, LC-MS, and UPLC. Its well-defined structure makes it suitable for method development and validation processes .

Biochemistry: Enzyme Inhibition Studies

Due to its structural complexity, the compound can be used to study enzyme inhibition. It can serve as a model to understand the interaction between enzymes and potential inhibitors, which is crucial in drug development .

Pharmacology: Pharmacokinetic Analysis

The compound’s derivatives can be used to study pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This information is vital for the design of new drugs with optimal efficacy and safety profiles .

Synthetic Chemistry: Green Synthesis Approaches

The pyrazole scaffold is amenable to green synthesis techniques, which aim to reduce the environmental impact of chemical synthesis. Methods such as microwave-assisted synthesis can be applied to the compound’s derivatives, promoting sustainable chemistry practices .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives have been reported to affect a wide range of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Eigenschaften

IUPAC Name |

5-ethyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWDQLCTJDVGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)

![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)

![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)